molecular formula C9H17NO B11920599 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol

5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol

Katalognummer: B11920599
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: NGRQMTNTFILNSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol It is characterized by its spirocyclic structure, which includes a nitrogen atom and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing a nitrogen atom and a hydroxyl group. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and nitrogen atom play key roles in its reactivity and interactions. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions, influencing the compound’s biological and chemical activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol is unique due to its specific spirocyclic structure with both a hydroxyl group and dimethyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

5,5-dimethyl-4-azaspiro[2.5]octan-7-ol

InChI

InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(10-8)3-4-9/h7,10-11H,3-6H2,1-2H3

InChI-Schlüssel

NGRQMTNTFILNSV-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC2(N1)CC2)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.